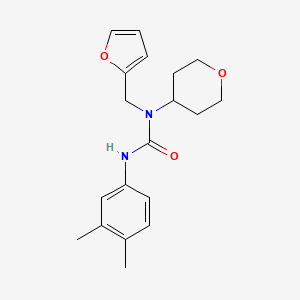
3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound features a complex structure with multiple functional groups, including a dimethylphenyl group, a furan ring, and a tetrahydropyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea linkage.
Functional Group Introduction: Sequentially introducing the dimethylphenyl, furan, and tetrahydropyran groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:
Catalysts: Using catalysts to increase reaction efficiency.
Temperature and Pressure: Controlling temperature and pressure to maximize yield.
Purification: Employing techniques like crystallization or chromatography for purification.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The carbonyl group in the urea can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidized Furans: Resulting from oxidation reactions.
Amines: Resulting from reduction of the urea carbonyl group.
Substituted Aromatics: Resulting from electrophilic substitution on the aromatic ring.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Industry
Material Science:
作用機序
The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)amine: Similar structure but with an amine group instead of a urea.
3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate group.
生物活性
3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a urea moiety linked to a tetrahydropyran and furan rings, along with a dimethylphenyl group. The chemical formula is C16H21N1O3 with a molecular weight of 275.35 g/mol.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antiparasitic Activity : Compounds containing furan and tetrahydropyran moieties have shown effectiveness against parasites such as Trypanosoma brucei and Leishmania species. The mechanism often involves inhibition of essential enzymes or pathways critical for parasite survival .
- Antitumor Activity : The presence of the dimethylphenyl group may enhance the compound's ability to interact with cancer cell receptors, potentially leading to apoptosis in cancer cells. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
Study 1: Antiparasitic Efficacy
In a recent study focusing on the synthesis of new compounds for treating tropical diseases, derivatives similar to this compound were evaluated for their effectiveness against Trypanosoma brucei. The results indicated that certain structural modifications led to compounds with EC50 values below 10 μM, demonstrating promising antiparasitic activity .
Study 2: Antitumor Activity
Another investigation assessed the cytotoxic effects of urea derivatives on various cancer cell lines. The study revealed that compounds with similar structural features exhibited significant growth inhibition in HT-29 (colon cancer) and TK-10 (renal cancer) cells. The most potent derivatives showed an IC50 value in the low micromolar range, suggesting that this compound could possess similar properties .
Comparative Analysis of Biological Activities
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-5-6-16(12-15(14)2)20-19(22)21(13-18-4-3-9-24-18)17-7-10-23-11-8-17/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKCDKOCGSZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CO2)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














